molecular formula C41H72O5 B12427653 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol

1-Stearoyl-2-arachidonoyl-d8-sn-glycerol

Cat. No.: B12427653
M. Wt: 653.1 g/mol
InChI Key: NSXLMTYRMFVYNT-YVJRVKRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearoyl-2-arachidonoyl-d8-sn-glycerol is a deuterium-labeled diacylglycerol (DAG) containing polyunsaturated fatty acids. This compound is used as an internal standard for the quantification of 1-Stearoyl-2-arachidonoyl-sn-glycerol. It is known for its ability to activate protein kinase C (PKC) and augment nonselective cation channel (NSCC) activity .

Preparation Methods

The preparation of 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out through synthetic routes that involve the esterification of glycerol with stearic acid and arachidonic acid, followed by deuteration . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale esterification and deuteration processes under controlled conditions to produce the compound in bulk .

Chemical Reactions Analysis

1-Stearoyl-2-arachidonoyl-d8-sn-glycerol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Stearoyl-2-arachidonoyl-d8-sn-glycerol has a wide range of scientific research applications:

Mechanism of Action

1-Stearoyl-2-arachidonoyl-d8-sn-glycerol exerts its effects by allosterically activating protein kinase C (PKC) and other proteins involved in cell signaling. It also activates transient receptor potential channels (TRPC3 and TRPC6), which regulate intracellular free calcium levels. This activation leads to various cellular responses, including changes in cell growth, survival, and apoptosis .

Comparison with Similar Compounds

1-Stearoyl-2-arachidonoyl-d8-sn-glycerol is unique due to its deuterium labeling, which makes it an ideal internal standard for quantification purposes. Similar compounds include:

    1-Stearoyl-2-arachidonoyl-sn-glycerol: The non-deuterated form, which also activates PKC and TRPC channels.

    1-Oleoyl-2-acetyl-sn-glycerol: Another diacylglycerol with different fatty acid composition, used in similar research applications.

    1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: A phospholipid derivative with similar biological activities

These compounds share similar biological activities but differ in their specific fatty acid composition and labeling, which can affect their use in research and industrial applications.

Properties

Molecular Formula

C41H72O5

Molecular Weight

653.1 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1/i11D,13D,17D,19D,22D,24D,28D,30D

InChI Key

NSXLMTYRMFVYNT-YVJRVKRGSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC)/[2H])/[2H])/[2H])/CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

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